

# Physical and chemical properties of 2-Methoxy-5-methylbenzonitrile

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzonitrile

Cat. No.: B1350759

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## An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-Methoxy-5-methylbenzonitrile**. It includes detailed experimental protocols for its synthesis and outlines its key reactive characteristics, making it a valuable resource for professionals in chemical research and pharmaceutical development.

## Core Physical and Chemical Properties

**2-Methoxy-5-methylbenzonitrile** is a substituted aromatic compound featuring a nitrile, a methoxy, and a methyl group. These functional groups dictate its physical properties and chemical reactivity.

Table 1: Physical and Chemical Properties of **2-Methoxy-5-methylbenzonitrile**

Property	Value	Reference
CAS Number	53078-70-9	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	147.18 g/mol	<a href="#">[2]</a>
Boiling Point	148-150 °C at 18 Torr	<a href="#">[2]</a>
Density	1.07 g/cm <sup>3</sup>	<a href="#">[2]</a>
Appearance	Not explicitly stated in searched literature.	
Melting Point	Not available in the searched literature.	
Solubility	Not explicitly stated in searched literature. Likely soluble in common organic solvents like DMSO, DMF, and alcohols.	<a href="#">[3]</a>

## Spectral Data

The structural features of **2-Methoxy-5-methylbenzonitrile** give rise to characteristic signals in various spectroscopic analyses.

Table 2: Predicted and Observed Spectral Data for **2-Methoxy-5-methylbenzonitrile**

Spectroscopy	Characteristic Peaks
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons (Ar-H): Signals expected in the aromatic region (approx. <math>\delta</math> 6.8-7.5 ppm).</li><li>- Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet integrating to 3 hydrogens, typically around <math>\delta</math> 3.8-4.0 ppm.</li><li>- Methyl Protons (-CH<sub>3</sub>): A singlet integrating to 3 hydrogens, typically around <math>\delta</math> 2.2-2.5 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Nitrile Carbon (-C≡N): Signal expected around <math>\delta</math> 115-120 ppm.</li><li>- Aromatic Carbons (Ar-C): Multiple signals in the range of <math>\delta</math> 110-160 ppm.</li><li>- Methoxy Carbon (-OCH<sub>3</sub>): Signal around <math>\delta</math> 55-60 ppm.</li><li>- Methyl Carbon (-CH<sub>3</sub>): Signal around <math>\delta</math> 20-25 ppm.</li></ul>
Infrared (IR)	<ul style="list-style-type: none"><li>- C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm<sup>-1</sup>.</li><li>- C-O Stretch (Aryl Ether): Strong band in the region of 1200-1300 cm<sup>-1</sup>.</li><li>- C-H Stretch (Aromatic): Bands typically appear above 3000 cm<sup>-1</sup>.</li><li>- C-H Stretch (Aliphatic): Bands typically appear just below 3000 cm<sup>-1</sup>.</li><li>- C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): A peak at m/z = 147.</li><li>- Key Fragments: Fragmentation may involve the loss of a methyl radical (-CH<sub>3</sub>) from the methoxy group (M-15), or other characteristic cleavages of the aromatic system.</li></ul>

## Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of **2-Methoxy-5-methylbenzonitrile** is the Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

## Protocol: Williamson Ether Synthesis of **2-Methoxy-5-methylbenzonitrile**

- Materials:

- 2-hydroxy-5-methylbenzonitrile (1 equivalent)
- Anhydrous potassium carbonate ( $K_2CO_3$ , 1.5 equivalents)
- Methyl iodide ( $CH_3I$ , 1.2 equivalents) or Dimethyl sulfate ( $(CH_3)_2SO_4$ )
- Anhydrous acetone or Dimethylformamide (DMF) as solvent
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

- Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylbenzonitrile (1 eq) and anhydrous acetone or DMF.
- Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.
- Alkylation: Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-70°C may be used) and maintain for 4-6 hours.<sup>[3]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

- Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **2-Methoxy-5-methylbenzonitrile** by column chromatography on silica gel or by vacuum distillation.

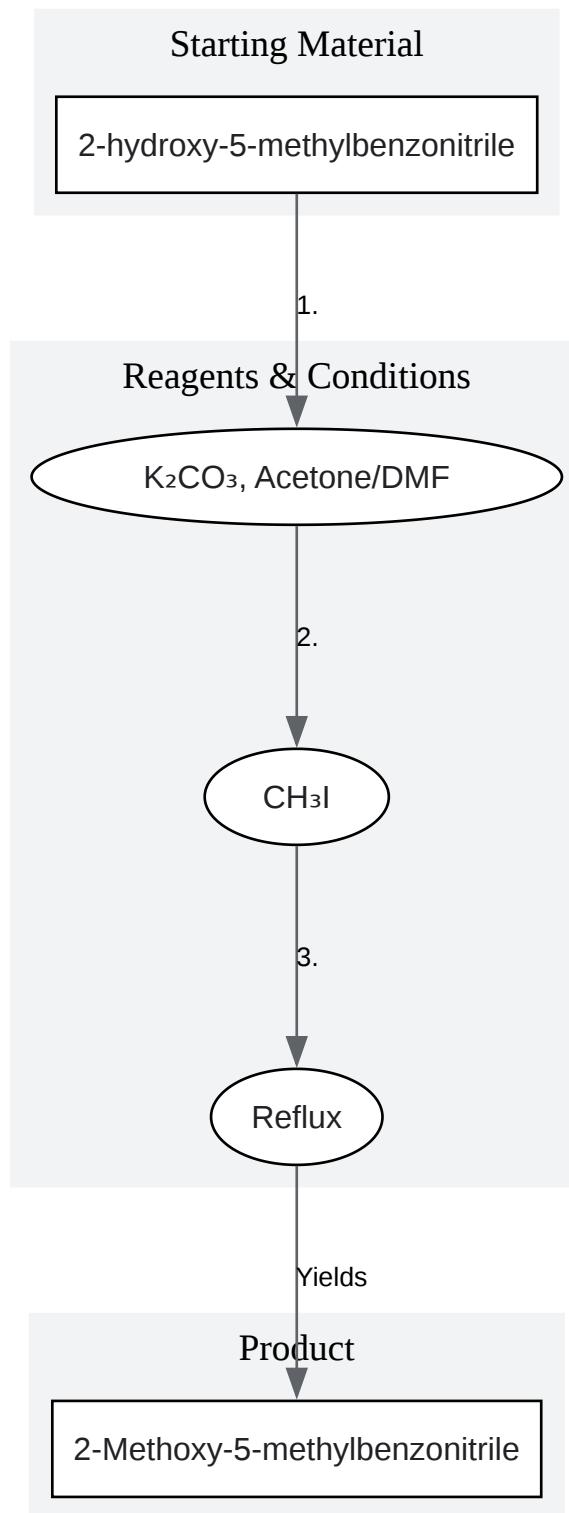
## Chemical Reactivity and Pathways

The chemical behavior of **2-Methoxy-5-methylbenzonitrile** is governed by its three functional groups: the nitrile, the methoxy group, and the methyl group attached to the aromatic ring.

- Nitrile Group (-C≡N):
  - Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to form a carboxylic acid (2-methoxy-5-methylbenzoic acid) via an intermediate amide.
  - Reduction: It can be reduced to a primary amine ((2-methoxy-5-methylphenyl)methanamine) using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation.
- Aromatic Ring:
  - Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong electron-donating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. The methyl group is a weak activating ortho-, para-director. The outcome of EAS reactions (e.g., nitration, halogenation) will depend on the interplay of these directing effects and the reaction conditions.
- Methyl Group (-CH<sub>3</sub>):
  - Oxidation: The benzylic protons of the methyl group can be oxidized under strong conditions to form a carboxylic acid.
  - Halogenation: Radical halogenation at the benzylic position is also possible under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

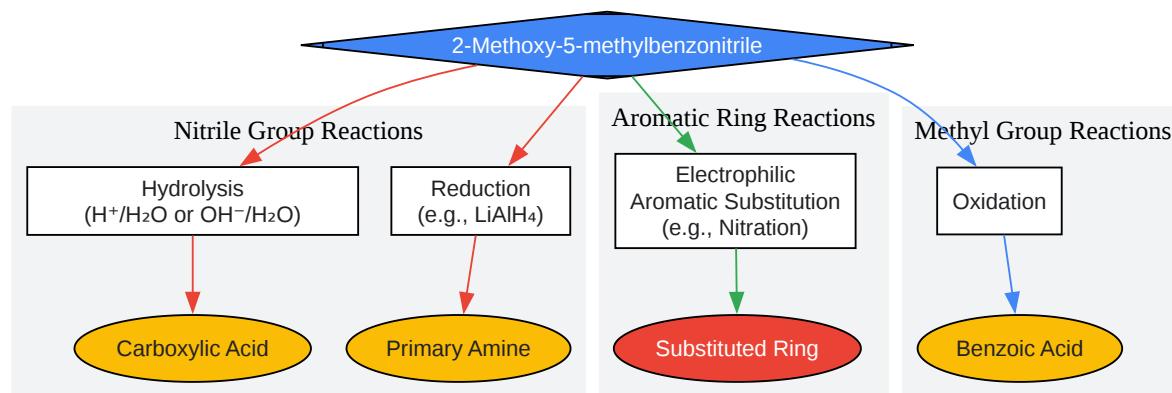
## Visualizations

The following diagrams illustrate the synthetic workflow and the chemical reactivity of **2-Methoxy-5-methylbenzonitrile**.



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Caption: Workflow for Williamson Ether Synthesis.

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Caption: Key Reactive Sites and Transformations.

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